molecular formula C18H16N4O3S B5567007 1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide

1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide

Cat. No. B5567007
M. Wt: 368.4 g/mol
InChI Key: JYXUHBAMYOIMGB-UHFFFAOYSA-N
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Description

1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H16N4O3S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide is 368.09431156 g/mol and the complexity rating of the compound is 561. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Techniques

A study by Pokhodylo, Slyvka, and Pavlyuk (2021) describes the synthesis and crystal structure analysis of a compound from a 1H-1,2,3-triazole-4-carboxamide library, which shares structural motifs with the compound , highlighting a method for anticancer activity screening (Pokhodylo, Slyvka, & Pavlyuk, 2021). The synthesis involves a two-step process, including a Dimroth reaction and amidation, underscoring the compound's potential in cancer research applications.

Crystal and Molecular Structures

Research by Boechat et al. (2010) on two triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole, presents detailed crystal and molecular structure analyses. These studies provide insights into the molecular interactions and stabilization mechanisms, which are crucial for understanding the compound's behavior in different environments (Boechat et al., 2010).

Potential Applications

Anticancer Activity

The aforementioned study by Pokhodylo, Slyvka, and Pavlyuk also delves into the anticancer screening potential of synthesized compounds. This suggests that similar structural compounds, including the one , could be explored for their efficacy in cancer treatment research.

Materials Science

Ueda and Sugiyama (1994) describe the synthesis of ordered polyamide through direct polycondensation involving monomers with structural similarity to the compound of interest. This process, yielding materials with inherent viscosities, points towards applications in the development of new materials with potential use in various industries (Ueda & Sugiyama, 1994).

Chemical Synthesis and Reactivity

Studies like the one conducted by Farag, Dawood, and Kandeel (1996) on the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile offer a glimpse into the chemical behavior of related compounds. Such research is foundational for developing novel synthetic routes and understanding the reactivity of complex molecules, which could lead to new drugs or materials (Farag, Dawood, & Kandeel, 1996).

properties

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c19-16(23)18(5-6-18)17-20-15(9-12-2-1-7-26-12)21-22(17)11-3-4-13-14(8-11)25-10-24-13/h1-4,7-8H,5-6,9-10H2,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXUHBAMYOIMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC(=NN2C3=CC4=C(C=C3)OCO4)CC5=CC=CS5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(1,3-benzodioxol-5-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide

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